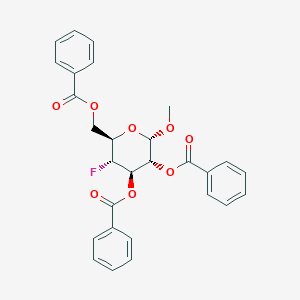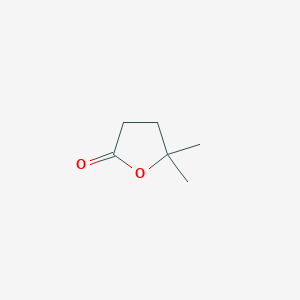
2,3,6-三-O-苯甲酰基-4-脱氧-4-氟-α-D-吡喃葡萄糖苷甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside: is a synthetic carbohydrate derivative. It is characterized by the presence of benzoyl groups at the 2, 3, and 6 positions, a fluorine atom at the 4 position, and a methoxy group at the anomeric carbon.
科学研究应用
Chemistry:
Synthesis of Complex Carbohydrates: The compound is used as an intermediate in the synthesis of more complex carbohydrate structures.
Glycosylation Reactions: It serves as a glycosyl donor in glycosylation reactions to form glycosidic bonds
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of glycosidases and other carbohydrate-processing enzymes.
Cell Surface Interactions: It is employed in research on cell surface carbohydrate interactions
Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of carbohydrate-based drugs.
Diagnostic Tools: It is used in the development of diagnostic tools for detecting carbohydrate-related diseases
Industry:
Biotechnology: The compound is used in biotechnological applications, including the production of bioactive carbohydrates.
Material Science: It is explored for its potential in the development of carbohydrate-based materials
作用机制
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
is a compound with intricate molecular structure, finding promising utility due to its potential as a carbohydrate-based pharmaceutical compound
Target of Action
It’s suggested that it could be used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis .
Mode of Action
It’s potential as a carbohydrate-based pharmaceutical compound suggests it may interact with carbohydrate metabolism or carbohydrate-protein interactions .
Biochemical Pathways
It’s suggested that it exhibits profound effectiveness in studying a diverse range of diseases associated with intricate carbohydrate metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2, 3, and 6 positions of D-glucose are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Fluorine: The 4-hydroxyl group is then converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Glycosylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base such as silver oxide
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, automated systems for reagent addition, and stringent purification processes to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions:
Substitution Reactions: The fluorine atom at the 4 position can undergo nucleophilic substitution reactions.
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents like potassium permanganate can be used
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The free hydroxyl groups are regenerated.
Oxidation Products: Oxidized derivatives of the compound
相似化合物的比较
- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside
- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-azido-alpha-D-glucopyranoside
- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-hydroxy-alpha-D-glucopyranoside
Comparison:
- Fluorine vs. Chlorine: The fluorine atom in Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside provides unique electronic properties compared to chlorine, affecting its reactivity and binding affinity.
- Azido Group: The azido derivative can be used for click chemistry applications, whereas the fluoro derivative is more suited for enzyme inhibition studies.
- Hydroxy Group: The hydroxy derivative is less reactive and is often used as a control in biochemical assays .
属性
IUPAC Name |
(4,5-dibenzoyloxy-3-fluoro-6-methoxyoxan-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCUJJYNKHAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)





![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)
